molecular formula C8H7F3O3 B2745157 3-Methoxy-5-(trifluoromethoxy)phenol CAS No. 1261752-88-8

3-Methoxy-5-(trifluoromethoxy)phenol

Cat. No.: B2745157
CAS No.: 1261752-88-8
M. Wt: 208.136
InChI Key: VRUDFUJUBOSJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C8H7F3O3 It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of 3-Methoxy-5-(trifluoromethoxy)phenol may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process typically requires stringent control of reaction parameters, including temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or trifluoromethoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

3-Methoxy-5-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Methoxy-5-(trifluoromethoxy)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    3-(Trifluoromethoxy)phenol: Lacks the methoxy group present in 3-Methoxy-5-(trifluoromethoxy)phenol.

Uniqueness

This compound is unique due to the simultaneous presence of both methoxy and trifluoromethoxy groups, which can impart distinct chemical and physical properties

Properties

IUPAC Name

3-methoxy-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3/c1-13-6-2-5(12)3-7(4-6)14-8(9,10)11/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUDFUJUBOSJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.